iodomethane;9H-pyrido[3,4-b]indole

Catalog No.
S13585639
CAS No.
M.F
C12H11IN2
M. Wt
310.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
iodomethane;9H-pyrido[3,4-b]indole

Product Name

iodomethane;9H-pyrido[3,4-b]indole

IUPAC Name

iodomethane;9H-pyrido[3,4-b]indole

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

InChI

InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3

InChI Key

UESJCVAINSREHL-UHFFFAOYSA-N

Canonical SMILES

CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

Iodomethane;9H-pyrido[3,4-b]indole is a chemical compound that combines iodomethane with 9H-pyrido[3,4-b]indole, a derivative of the indole family. The latter is a heterocyclic aromatic compound characterized by a fused pyridine ring system and is classified as a β-carboline. The molecular formula for iodomethane;9H-pyrido[3,4-b]indole is C₁₂H₁₁N₂I, and it has a molecular weight of approximately 310.13 g/mol. The incorporation of iodomethane introduces a methyl group, which can significantly alter the compound's chemical properties and reactivity, enhancing its potential applications in various fields, particularly in medicinal chemistry and pharmacology .

The chemical reactivity of iodomethane;9H-pyrido[3,4-b]indole is influenced by the presence of the methyl group provided by iodomethane. This modification can enhance nucleophilic attack at various positions on the pyridoindole structure. Common reactions include:

  • Nucleophilic Substitution: The methyl group can participate in nucleophilic substitution reactions, making it reactive towards stronger nucleophiles.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the indole moiety.
  • Formation of Derivatives: The compound can act as a precursor for synthesizing other derivatives through various functional group transformations.

These reactions are crucial for developing new compounds with desired biological activities.

The synthesis of iodomethane;9H-pyrido[3,4-b]indole typically involves multi-step processes. A common method includes:

  • Fischer Indole Synthesis: This involves reacting a ketone with phenylhydrazine under acidic conditions to form the indole core.
  • Methylation: The introduction of iodomethane can be achieved through methylation reactions that target nitrogen or carbon atoms in the pyridoindole structure.

These methods highlight the versatility in synthesizing this compound and its derivatives for research purposes .

Iodomethane;9H-pyrido[3,4-b]indole has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Research: It is used in studies exploring the structure-activity relationship within the β-carboline family.
  • Organic Synthesis: Its reactivity allows it to be utilized as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both academic research and pharmaceutical development .

Interaction studies involving iodomethane;9H-pyrido[3,4-b]indole focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with proteins and nucleic acids, potentially inhibiting enzymatic activity or modulating receptor functions. Further investigations are necessary to elucidate these interactions and their therapeutic implications fully.

Several compounds share structural similarities with iodomethane;9H-pyrido[3,4-b]indole. Notable examples include:

Compound NameStructure TypeKey Features
9H-Pyrido[3,4-b]indoleβ-CarbolineParent compound without methylation
1-Methyl-9H-pyrido[3,4-b]indoleβ-CarbolineMethylated derivative at a different position
9H-Pyrido[3,4-b]indole-3-carboxylic acidCarboxylated β-CarbolineDifferent reactivity and applications
Harmanβ-CarbolineExhibits psychoactive effects; potential MAO inhibitor
Norharmanβ-CarbolineStudied for neuroprotective effects

The uniqueness of iodomethane;9H-pyrido[3,4-b]indole lies in its enhanced reactivity due to the methyl group from iodomethane. This modification significantly alters its chemical and biological properties compared to similar compounds, making it a versatile candidate for further research in pharmacology and organic synthesis.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

309.99670 g/mol

Monoisotopic Mass

309.99670 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types